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For Immediate Release

Shanghai, China – November 21, 2025 – New preclinical data on AST5902 mesylate, the

primary active metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI) alflutinib

(also known as aumolertinib or furmonertinib), suggest its potential as a therapeutic option for

non-small cell lung cancer (NSCLC) that has developed resistance to osimertinib. While direct

comparative studies on AST5902 mesylate are limited, evidence from studies on its parent

compound, furmonertinib, indicates activity against various EGFR mutations and provides a

rationale for its use in osimertinib-resistant settings.

Osimertinib, a standard-of-care treatment for EGFR-mutated NSCLC, inevitably leads to

resistance in most patients, frequently through secondary mutations in the EGFR gene, such

as the C797S mutation, or through the activation of alternative signaling pathways. The

development of effective therapies to overcome this resistance is a critical unmet need for

researchers and clinicians.

Efficacy in Preclinical Models of EGFR-Mutated
NSCLC
Preclinical studies have demonstrated the potent and selective inhibitory activity of aumolertinib

against a range of EGFR mutations. In a study evaluating its effect on various EGFR-mutated

cell lines, aumolertinib displayed significant inhibition of cell proliferation. The half-maximal
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inhibitory concentrations (IC50) for cell viability were determined in Ba/F3 cells engineered to

express different EGFR mutations.

EGFR Mutation
Aumolertinib IC50
(nmol/L)

Osimertinib IC50
(nmol/L)

Afatinib IC50
(nmol/L)

FQEA 10.68 15.31 1.83

ASV 29.89 10.59 2.15

SVD 44.51 19.33 3.32

NPH 143.50 114.30 11.20

S768I 21.60 3.10 1.00

L861Q 3.80 1.90 25.50

T790M/L861Q 453.47 101.40 10.10

G719S 12.40 1.60 1.20

Wild-Type EGFR 596.60 112.90 1.90

Table adapted from a

study on the antitumor

activity of aumolertinib

in NSCLC harboring

uncommon EGFR

mutations.[1][2]

These results indicate that aumolertinib is a potent inhibitor of various EGFR mutations, with a

higher selectivity for mutant EGFR over wild-type EGFR compared to afatinib, and in some

cases, comparable potency to osimertinib against specific mutations.[1][3]

In vivo studies using a patient-derived xenograft (PDX) model with an EGFR H773-

V774insNPH mutation demonstrated that aumolertinib significantly inhibited tumor growth.[1]

Clinical Observations in Osimertinib-Resistant
NSCLC
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While comprehensive preclinical comparisons in osimertinib-resistant models are still emerging,

clinical evidence from case studies and retrospective analyses suggests a role for furmonertinib

after osimertinib failure. In a real-world study involving 39 patients with EGFR-mutated NSCLC

who had developed resistance to osimertinib or aumolertinib, a re-challenge with high-dose

furmonertinib (160 mg/day) resulted in a disease control rate (DCR) of 79.5% and a median

progression-free survival (PFS) of 4.7 months.[4][5][6][7] Notably, patients with intracranial

progression appeared to derive a greater benefit.[4][5]

Another case series reported on three patients with advanced NSCLC who experienced partial

remission after being treated with aumolertinib following osimertinib failure.[4]

Mechanism of Action and Signaling Pathways
AST5902, as the active metabolite of alflutinib, functions as an irreversible inhibitor of the

EGFR tyrosine kinase. It covalently binds to the cysteine residue at position 797 in the ATP-

binding pocket of the EGFR kinase domain, thereby blocking its signaling activity. This

inhibition prevents the downstream activation of pro-survival pathways, including the PI3K/AKT

and RAS/RAF/MEK/ERK pathways.
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Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
To determine the IC50 values of EGFR inhibitors, a common method is the MTT or MTS assay.

1. Seed NSCLC cells in
96-well plates

2. Treat cells with varying
concentrations of EGFR inhibitor

3. Incubate for 48-72 hours

4. Add MTT/MTS reagent

5. Incubate to allow for
formazan crystal formation

6. Solubilize formazan crystals

7. Measure absorbance
with a plate reader

8. Calculate IC50 values

Click to download full resolution via product page

General workflow for cell viability assays.

Protocol Outline:
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Cell Seeding: NSCLC cells are seeded into 96-well plates at an appropriate density and

allowed to adhere overnight.[1]

Compound Treatment: Cells are treated with a serial dilution of the EGFR inhibitor (e.g.,

AST5902 mesylate, osimertinib).

Incubation: Plates are incubated for 48-72 hours to allow the inhibitor to exert its effect.[1]

Reagent Addition: MTT or MTS reagent is added to each well.

Color Development: The plates are incubated to allow for the conversion of the reagent into

a colored formazan product by viable cells.

Measurement: The absorbance of the formazan product is measured using a microplate

reader.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability,

and the IC50 value is determined by plotting cell viability against the inhibitor concentration.

Western Blot Analysis for EGFR Signaling
Western blotting is employed to assess the phosphorylation status of EGFR and its

downstream signaling proteins.

Protocol Outline:

Cell Treatment and Lysis: NSCLC cells are treated with the EGFR inhibitor, followed by cell

lysis to extract total protein.

Protein Quantification: The protein concentration in each lysate is determined.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a membrane.

Antibody Incubation: The membrane is incubated with primary antibodies specific for

phosphorylated and total EGFR, AKT, and ERK, followed by incubation with secondary

antibodies.
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Detection: The protein bands are visualized using a chemiluminescence detection system.

Patient-Derived Xenograft (PDX) Models
PDX models are valuable for in vivo efficacy studies as they more closely recapitulate the

heterogeneity of human tumors.

Protocol Outline:

Tumor Implantation: Fresh tumor tissue from a patient with NSCLC is surgically implanted

into immunodeficient mice.[8]

Tumor Growth and Passaging: Once the tumors reach a certain size, they are harvested and

can be passaged into subsequent cohorts of mice for expansion.[4][8]

Drug Treatment: Mice bearing established tumors are treated with the EGFR inhibitor (e.g.,

by oral gavage).

Tumor Volume Measurement: Tumor volume is measured regularly to assess the treatment

response.

Data Analysis: Tumor growth curves are plotted to compare the efficacy of different

treatments.

Future Directions
The available data on furmonertinib (and by extension, its active metabolite AST5902) in the

context of osimertinib resistance are encouraging. However, further head-to-head preclinical

studies in osimertinib-resistant models, particularly those harboring the C797S mutation, are

warranted to definitively establish its comparative efficacy against other therapeutic options.

The ongoing clinical evaluation of furmonertinib in various settings will provide a clearer picture

of its role in the evolving landscape of EGFR-mutated NSCLC treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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